molecular formula C18H14FN3O2 B11176073 N-(4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11176073
M. Wt: 323.3 g/mol
InChI Key: VOLYIONDIUIPPW-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is an organic compound with the molecular formula C16H13FN2O. It is a solid substance, typically appearing as white to light yellow crystals. This compound has notable solubility in common organic solvents and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be achieved through a series of chemical reactions starting from appropriate precursor materials. The synthetic route may involve steps such as condensation and substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-(4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

N-(4-cyanophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H14FN3O2/c19-14-3-7-16(8-4-14)22-11-13(9-17(22)23)18(24)21-15-5-1-12(10-20)2-6-15/h1-8,13H,9,11H2,(H,21,24)

InChI Key

VOLYIONDIUIPPW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

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